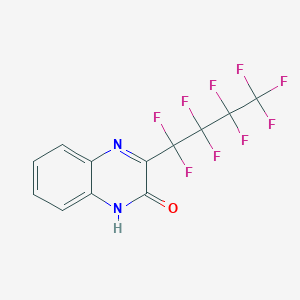

3-(Nonafluorobutyl)quinoxalin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89995-30-2 |

|---|---|

Molecular Formula |

C12H5F9N2O |

Molecular Weight |

364.17 g/mol |

IUPAC Name |

3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-quinoxalin-2-one |

InChI |

InChI=1S/C12H5F9N2O/c13-9(14,10(15,16)11(17,18)12(19,20)21)7-8(24)23-6-4-2-1-3-5(6)22-7/h1-4H,(H,23,24) |

InChI Key |

VQBBBEAXIATMNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of Perfluoroalkylated Quinoxalinones

C3-Functionalization Reactions and Their Scope

Direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one scaffold is the most direct route to introduce valuable functional groups, avoiding the need for pre-functionalized starting materials. researchgate.net Recent research has yielded a variety of powerful methods for C3-alkylation, -arylation, -amidation, and -hydroxylation, many of which proceed through radical-mediated pathways.

The introduction of alkyl and perfluoroalkyl groups at the C3 position has been achieved through several innovative strategies, often utilizing radical chemistry. A prominent method involves the visible-light-initiated, three-component reaction of quinoxalin-2(1H)-ones, unactivated alkenes, and perfluoroalkyl iodides. acs.org This approach allows for the simultaneous formation of C-C bonds and the introduction of a perfluoroalkyl group, such as the nonafluorobutyl chain. acs.orgresearchgate.net

Other notable regioselective alkylation methods include:

Photocatalytic Alkylation: Utilizing visible light and a suitable photocatalyst, alkyl radicals can be generated from precursors like alkyl halides or alkyl-NHP-esters for subsequent addition to the quinoxalinone core. researchgate.netnih.gov

Deaminative Alkylation: Katritzky salts serve as effective alkyl radical precursors under metal- and external photocatalyst-free conditions, initiated by visible light. researchgate.net

Oxidant-Mediated Alkylation: Systems employing phenyliodine(III) dicarboxylates in conjunction with sodium alkylsulfinates provide a catalyst-free pathway to 3-alkylquinoxalinones. researchgate.netnih.gov

Direct Alkane Utilization: In a particularly challenging but green approach, alkanes can be used as alkylating agents under visible light, with trifluoroacetic acid acting as a hydrogen atom transfer reagent and air as the oxidant. rsc.org

| Alkylation Strategy | Alkyl Source | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Three-Component Perfluoroalkylation | Perfluoroalkyl iodides + Alkenes | Visible light, DBU (catalyst) | acs.org |

| Photoinduced Decarboxylative Alkylation | Alkyl-NHP-esters | Visible light, catalyst- and additive-free | nih.gov |

| Deaminative Alkylation | Katritzky salts | Visible light, metal- and photocatalyst-free | researchgate.net |

| Catalyst-Free Alkylation | Sodium alkylsulfinates | Phenyliodine(III) dicarboxylates | researchgate.net |

| Direct C-H Alkylation with Alkanes | Alkanes | Visible light, TFA, Air (oxidant) | rsc.org |

The synthesis of 3-aryl and 3-heteroaryl quinoxalin-2(1H)-ones is crucial for developing new pharmacophores. Radical-based methods have proven particularly effective for these transformations, offering mild and often metal-free conditions. chim.it

Key strategies for C3-arylation include:

Persulfate-Mediated Arylation: Potassium persulfate (K₂S₂O₈) is a powerful oxidant capable of generating aryl radicals from precursors like arylhydrazines and aryl boronic acids under metal-free conditions. rsc.org The resulting aryl radical then adds selectively to the C3 position.

Hypervalent Iodine-Promoted Arylation: Reagents such as iodosobenzene (B1197198) can promote the oxidative coupling of quinoxalin-2(1H)-ones with arylhydrazines. nih.gov Similarly, diaryliodonium salts serve as excellent aryl radical sources for this transformation. nih.gov

Visible-Light-Induced Arylation: Under catalyst-free conditions, visible light can promote the arylation of quinoxalin-2(1H)-ones using arylhydrazines, with air serving as a green oxidant. nih.gov This method highlights the growing trend towards sustainable synthetic protocols.

| Arylation Strategy | Aryl Source | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Persulfate-Mediated Arylation | Arylhydrazines, Aryl boronic acids | K₂S₂O₈ (oxidant), metal-free | rsc.org |

| Hypervalent Iodine-Promoted Arylation | Arylhydrazines, Diaryliodonium salts | Iodosobenzene or Diaryliodonium salt | nih.gov |

| Visible-Light-Induced Arylation | Arylhydrazines | Visible light, Air (oxidant), catalyst-free | nih.gov |

| Visible-Light-Induced Di(hetero)arylation | Styrenes + Thianthrenium Salts | Visible light | acs.org |

The introduction of nitrogen and oxygen functionalities at the C3 position provides access to quinoxalinone derivatives with distinct chemical properties.

Amidation: A visible-light-induced, metal-free, three-component reaction involving quinoxalin-2(1H)-ones, alkenes, and N-sulfonylaminopyridinium salts has been developed. researchgate.net This protocol proceeds via a radical relay process to form both C-C and C-N bonds in a single step. Another approach involves copper-catalyzed C-H amination using primary or secondary amines as the nitrogen source. mdpi.com

Hydroxylation: Direct C-H hydroxylation can be achieved using heterogeneous photocatalysis. mdpi.com Graphitic carbon nitride (g-C₃N₄) under visible light irradiation and an air atmosphere effectively catalyzes the formation of 3-hydroxyquinoxalin-2(1H)-ones. mdpi.com

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of these C3-functionalization reactions is essential for their optimization and broader application. A significant body of evidence from control experiments, radical trapping studies, and spectroscopic analysis points to the prevalence of radical-mediated pathways. researchgate.netresearchgate.net

The majority of direct C3-functionalization reactions of quinoxalin-2(1H)-one proceed through a common mechanistic framework involving radical intermediates. nih.govresearchgate.net The general pathway can be outlined in three key steps:

Radical Generation: An initial radical species (alkyl, perfluoroalkyl, aryl, etc.) is generated from a suitable precursor. This can be triggered by thermal decomposition of an oxidant (like K₂S₂O₈), photoredox catalysis, or direct photoexcitation of a substrate. nih.govrsc.orgnih.gov

Radical Addition: The generated radical undergoes a regioselective addition to the electron-deficient C3 position of the quinoxalin-2(1H)-one ring. This step forms a stabilized nitrogen-centered radical intermediate. nih.govnih.gov

Oxidation and Deprotonation: The nitrogen radical intermediate is then oxidized to a cationic species. This oxidation can be effected by the primary oxidant (e.g., persulfate) or a photocatalyst. nih.govnih.gov Subsequent deprotonation of this cation rearomatizes the system and furnishes the final C3-functionalized product.

The involvement of radical species is frequently confirmed by radical trapping experiments. The addition of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT) typically inhibits or completely quenches the reaction, and the formation of trapped adducts can often be detected by mass spectrometry. nih.govrsc.orgnih.gov

Oxidants and catalysts play a pivotal role in initiating the radical cascade and driving the reaction to completion.

Role of Oxidants:

Persulfates (e.g., K₂S₂O₈): These are commonly used as thermal radical initiators. Upon heating, K₂S₂O₈ decomposes to form the sulfate (B86663) radical anion (SO₄⁻•), a potent single-electron oxidant that can generate the required carbon-centered radicals from various precursors. rsc.orgnih.govnih.gov It also often serves as the terminal oxidant in the catalytic cycle.

Peroxides (e.g., TBPB): Peroxides like tert-butyl peroxybenzoate undergo homolytic cleavage to produce alkoxyl radicals, which can then generate substrate radicals through hydrogen atom transfer (HAT). nih.gov

Molecular Oxygen (Air): Used as a green and sustainable oxidant, O₂ is often essential in photocatalytic cycles. It can be activated by an excited photocatalyst to form reactive species like singlet oxygen (¹O₂) or superoxide (B77818) radical anion (O₂⁻•), which then participate in the generation of the key radical intermediates. nih.govmdpi.com

Hypervalent Iodine Reagents: Compounds like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and iodosobenzene act as powerful oxidants to facilitate radical generation and subsequent coupling steps. nih.govnih.gov

Role of Catalysts:

Photocatalysts: In visible-light-mediated reactions, an organic dye or metal complex (e.g., Eosin Y, 4CzIPN, Ir(ppy)₃) absorbs light to reach an excited state. nih.govnih.govbohrium.com This excited catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical ion, initiating the reaction cascade. Heterogeneous photocatalysts like graphene oxide and graphitic carbon nitride (g-C₃N₄) are also effective and offer the advantage of easy recovery and reuse. mdpi.comnih.gov

Metal Catalysts: While many modern methods are metal-free, transition metals like copper can be effective catalysts. Copper(I) can be oxidized to Copper(II) to generate a radical, and the Cu(II) species can then oxidize the nitrogen radical intermediate to complete the catalytic cycle. mdpi.comnih.gov

Divergent Synthesis Approaches for Structural Diversity

Divergent synthesis represents a powerful strategy in medicinal and materials chemistry, enabling the generation of a wide array of structurally distinct molecules from a common starting material through carefully controlled reaction pathways. For perfluoroalkylated quinoxalinones like 3-(nonafluorobutyl)quinoxalin-2(1H)-one, this approach allows for the selective functionalization and transformation of the quinoxalinone core, leading to significant structural diversity. By subtly modifying reaction parameters such as the solvent, atmosphere, or catalyst, chemists can steer the reaction towards different outcomes, yielding distinct classes of compounds.

Recent research has highlighted several methods for the divergent modification of the quinoxalin-2(1H)-one scaffold. These strategies often exploit the reactivity of the C-H bond at the C3 position, even when a substituent like a nonafluorobutyl group is present, or they proceed through intermediates that can be selectively trapped.

One notable example is a visible-light-driven transformation of quinoxalin-2(1H)-ones that is controlled by the reaction atmosphere. In this photocatalyst-free method, hydrogen peroxide (H₂O₂) serves as a green oxidant. The reaction's direction is dictated by whether it is conducted under a nitrogen (N₂) atmosphere or open to the air (oxygen, O₂), leading to two different product classes.

Another powerful divergent approach involves heterogeneous catalysis, where the choice of solvent dictates the final product structure. Researchers have demonstrated a visible-light-induced reaction of quinoxalin-2(1H)-one with N-arylglycine catalyzed by graphitic carbon nitride (g-C₃N₄). Depending on the solvent system employed, the reaction yields either C3-functionalized dihydroquinoxalin-2(1H)-ones or more complex, fused heterocyclic systems. This solvent-controlled selectivity provides an efficient route to structurally diverse libraries of compounds from the same set of precursors.

The following tables summarize these divergent synthesis approaches, illustrating how reaction conditions can be tuned to achieve structural diversity from quinoxalin-2(1H)-one precursors.

Table 1: Atmosphere-Controlled Divergent Synthesis of Quinoxalin-2(1H)-one Derivatives

| Starting Material | Reagent | Oxidant | Atmosphere | Product Class |

| Quinoxalin-2(1H)-one | Alkyl Aldehyde | H₂O₂ | N₂ | 3-Alkylquinoxalin-2(1H)-one |

| Quinoxalin-2(1H)-one | Alkyl Aldehyde | H₂O₂ | Air (O₂) | Quinoxaline-2,3(1H,4H)-dione |

Table 2: Solvent-Controlled Divergent Synthesis using Heterogeneous Catalysis

| Starting Material | Reagent | Catalyst | Solvent System | Product Class |

| Quinoxalin-2(1H)-one | N-Arylglycine | g-C₃N₄ | DMSO/H₂O | Dihydroquinoxalin-2(1H)-ones |

| Quinoxalin-2(1H)-one | N-Arylglycine | g-C₃N₄ | EtOH | Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones |

These examples underscore the utility of divergent synthesis in expanding the chemical space accessible from perfluoroalkylated quinoxalinones. By leveraging subtle changes in reaction conditions, researchers can efficiently generate diverse molecular architectures, which is crucial for the development of new pharmaceuticals and functional materials.

Computational and Theoretical Investigations of 3 Nonafluorobutyl Quinoxalin 2 1h One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds like 3-(Nonafluorobutyl)quinoxalin-2(1H)-one. These methods model the electronic structure of molecules to predict their behavior and characteristics.

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Energy Gaps

The electronic properties of quinoxaline (B1680401) derivatives are a subject of significant research interest. researchgate.net The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net

For quinoxaline derivatives, DFT calculations are commonly used to determine these energy levels. semanticscholar.orgias.ac.in The introduction of a strong electron-withdrawing group, such as the nonafluorobutyl chain, is expected to significantly influence the electronic landscape of the quinoxalinone core. Studies on other fluorinated aromatic compounds have shown that perfluoroalkyl groups lower both HOMO and LUMO energy levels due to their powerful inductive effect. nih.gov This effect generally leads to an increase in the molecule's electron affinity. The precise values for this compound would require specific DFT calculations, but the expected trend is a stabilization (lowering) of these frontier orbitals compared to non-fluorinated analogs.

Table 1: Representative Theoretical Data for Quinoxaline Derivatives (Illustrative)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinoxaline-1,4-dioxide | B3LYP/6–311G++(d,p) | -7.21 | -2.53 | 4.68 |

Note: This table is illustrative, based on data for related quinoxaline structures, not this compound, for which specific data is not available. Data is derived from published studies on different quinoxaline derivatives. researchgate.netias.ac.in

Reactivity Predictions and Mechanistic Insights from Computational Data

Computational data from DFT can be used to predict the reactivity of a molecule. Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from HOMO and LUMO energies. researchgate.net A molecule with a small HOMO-LUMO gap is generally considered more reactive (softer) than one with a large gap (harder). researchgate.net

The nonafluorobutyl group, being strongly electron-withdrawing, would likely render the quinoxalinone ring more electron-deficient. This increased electrophilicity would make the molecule more susceptible to nucleophilic attack. Computational studies can pinpoint the most likely sites for such attacks, providing mechanistic insights into potential reactions. nih.gov

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique that illustrates the charge distribution within a molecule. It creates a color-coded map on the molecule's electron density surface, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would be expected to show a significant region of positive potential around the quinoxalinone ring system, influenced by the electron-withdrawing effect of the fluorine atoms. The oxygen atom of the carbonyl group would likely be a site of negative potential. Such maps are critical for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Molecular Modeling and Simulation Techniques

Alongside quantum chemical calculations, molecular modeling and simulation offer further insights into the structural and dynamic properties of molecules.

Conformational Analysis and Geometrical Optimization

The nonafluorobutyl chain attached to the quinoxalinone core can adopt various conformations due to the rotation around its carbon-carbon single bonds. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the molecule (i.e., the geometry with the lowest energy). This process involves systematically rotating bonds and calculating the energy of each resulting conformer.

Geometrical optimization is a computational process that determines the most stable structure by finding the coordinates that correspond to a minimum on the potential energy surface. researchgate.net For this compound, this would involve optimizing all bond lengths, bond angles, and dihedral angles to find the equilibrium geometry. This optimized structure is the foundation for all other computational property calculations, ensuring they are based on the most realistic molecular representation. ias.ac.in

Theoretical Elucidation of Structure-Property Relationships

The presence of the highly electronegative fluorine atoms in the nonafluorobutyl chain creates a strong dipole and significantly alters the electron distribution across the quinoxalinone scaffold. nih.gov Computational models can quantify these effects, correlating the electron-withdrawing nature of the substituent with changes in the HOMO-LUMO gap, reactivity indices, and the electrostatic potential map. nih.gov By comparing calculated data for this molecule with data for other quinoxalinone derivatives, researchers can build a comprehensive understanding of how specific structural modifications tune the molecule's electronic and chemical properties. This predictive capability is essential for designing new molecules with desired functionalities. semanticscholar.org

Applications in Advanced Materials Science and Engineering

Utilization in Electronic and Optical Materials

The unique electronic structure of 3-(Nonafluorobutyl)quinoxalin-2(1H)-one, characterized by the electron-accepting quinoxalinone ring and the strongly electron-withdrawing nonafluorobutyl group, makes it particularly suitable for use in a range of electronic and optical materials.

Quinoxaline (B1680401) derivatives have emerged as a promising class of heterocyclic compounds for charge transport applications. nih.gov Their inherent electron-deficient nature makes them excellent candidates for n-type (electron-transporting) semiconductor materials, which are essential components in organic field-effect transistors (OFETs), organic solar cells, and other electronic technologies. nih.gov

The development of this compound is a targeted strategy to enhance these electron-transporting properties. The introduction of a perfluoroalkyl moiety, such as the nonafluorobutyl group, is a well-established method for increasing the electron affinity of an organic molecule. acs.org This modification is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoxalinone core. A lower LUMO level is highly desirable for n-type semiconductors as it facilitates more efficient electron injection from common electrodes (like aluminum or gold) and improves the material's stability against oxidation in an ambient environment. acs.org Theoretical studies on similar perfluorinated oligoacenes have shown that perfluorination can increase electron affinities by approximately 1 eV, a substantial improvement for device performance. acs.org Therefore, this compound is engineered to be a high-performance electron-transporting material, leveraging both the quinoxaline scaffold and the potent electronic effects of the perfluoroalkyl chain. nih.govnih.gov

The quinoxalin-2(1H)-one scaffold is a known fluorophore, and its derivatives are often used as sensitive fluorescent probes and in the development of optoelectronic devices. unamur.bemdpi.com The fluorescence properties of these compounds, including their emission wavelength and quantum yield, are highly dependent on the nature and position of substituents on the heterocyclic ring. scholaris.ca

Attaching a nonafluorobutyl group at the C3-position is anticipated to create a strong intramolecular "push-pull" system. This effect can lead to the formation of an intramolecular charge-transfer (ICT) state upon photoexcitation, which often results in unique photophysical behaviors such as pronounced solvatochromism—a significant shift in the emission color depending on the polarity of the surrounding medium. rsc.orgresearchgate.net While specific data for this compound is not available, the behavior of analogous quinoxalinone derivatives illustrates this principle. For example, the emission maximum of a related 7-aminoquinoxalinone shifts dramatically from 421 nm in a nonpolar solvent like toluene (B28343) to 489 nm in a polar protic environment like a PBS buffer, demonstrating significant solvent sensitivity. rsc.org This tunability is a key attribute for designing materials for Organic Light-Emitting Diodes (OLEDs) and advanced fluorescent sensors. mdpi.com

Interactive Data Table: Illustrative Solvatochromic Shift in a Quinoxalin-2(1H)-one Derivative

The following table presents photophysical data for a representative 7-aminoquinoxalin-2(1H)-one derivative, demonstrating the typical solvent-dependent fluorescence of the quinoxalinone core. Data extracted from supplementary information of a study on quinoxalinone photophysics. rsc.org

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Cyclohexane | 2.02 | 368 | 464 | 96 |

| Toluene | 2.38 | 378 | 421 | 43 |

| Ethyl Acetate | 6.02 | 375 | 434 | 59 |

| Dichloromethane | 8.93 | 380 | 429 | 49 |

| Ethanol | 24.55 | 380 | 467 | 87 |

| Methanol | 32.70 | 380 | 474 | 94 |

| PBS Buffer (pH 7.4) | ~80 | 385 | 489 | 104 |

Stimuli-responsive, or "smart," materials are designed to change their properties in response to external triggers such as pH, temperature, light, or chemical analytes. nih.gov The molecular structure of this compound contains features that make it a promising candidate for such materials. The nitrogen atoms in the quinoxalinone ring can be protonated or deprotonated, making its electronic and photophysical properties potentially sensitive to pH changes. rsc.orgnih.gov

Furthermore, the presence of the distinct hydrophilic quinoxalinone head and the hydrophobic/lipophobic nonafluorobutyl tail could lead to complex aggregation behaviors in different solvents. Changes in solvent polarity or temperature could trigger shifts in these aggregations, leading to a measurable change in fluorescence or other properties. elsevierpure.com This dual nature allows for the design of materials that can respond to specific environmental cues, with potential applications in chemical sensing, controlled release systems, and intelligent materials. rsc.orgrsc.org

Role of Perfluoroalkyl Moieties in Modulating Material Properties

The nonafluorobutyl group is not merely a passive substituent; it actively modulates the intrinsic properties of the quinoxalinone core. Its strong inductive effect and unique physical characteristics are instrumental in tuning the material's performance for specific applications.

The introduction of a perfluoroalkyl moiety has a profound and predictable impact on the charge transport characteristics of organic semiconductors. acs.org The primary influence is electronic; the high electronegativity of fluorine atoms creates a strong electron-withdrawing effect that significantly lowers the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). acs.org For an n-type material like this compound, the stabilization of the LUMO is paramount as it reduces the energy barrier for electron injection from electrodes and enhances the intrinsic stability of the material. acs.org

Beyond electronics, the perfluoroalkyl chain also influences the material's morphology in the solid state. The rigid, bulky nature of the nonafluorobutyl group affects intermolecular packing, which is a critical determinant of charge mobility. nih.gov While long alkyl chains can sometimes disrupt π-π stacking, the unique interactions associated with fluorinated segments can promote self-assembly into well-ordered domains. This ordered packing facilitates efficient "hopping" of electrons between adjacent molecules, a prerequisite for high charge carrier mobility in devices like OFETs. acs.orgnih.gov

Interactive Data Table: Key Effects of Perfluoroalkylation on Semiconductor Properties

This table summarizes the general effects of substituting hydrogen atoms with fluorine atoms (perfluoroalkylation) on the properties of organic semiconductor materials, based on established research. acs.orgnih.gov

| Property | Unsubstituted Aromatic Core | Perfluoroalkyl-Substituted Core | Rationale for Change |

| Electron Affinity | Moderate | High | Strong inductive electron-withdrawal by fluorine atoms. acs.org |

| Ionization Potential | Moderate | High | Strong inductive electron-withdrawal by fluorine atoms. acs.org |

| LUMO Energy Level | Higher | Lower (Stabilized) | Facilitates electron injection and improves air stability for n-type transport. acs.org |

| HOMO Energy Level | Higher | Lower (Stabilized) | Increases resistance to oxidative degradation. acs.org |

| Solid-State Packing | Typically Herringbone (π-stacking) | Can be modified to enhance or alter π-stacking | Fluorine-fluorine and fluorine-hydrogen interactions influence crystal packing. acs.org |

| Charge Carrier Type | Often p-type or ambipolar | Primarily n-type | Lowered LUMO level strongly favors electron transport. nih.gov |

The nonafluorobutyl group fundamentally alters the photophysical attributes of the quinoxalinone chromophore. Its powerful electron-withdrawing nature enhances the potential for intramolecular charge transfer upon excitation, which can lead to a red-shift (a move to longer wavelengths) in the fluorescence emission spectrum. scholaris.ca This ICT character is also the source of the previously mentioned solvatochromism, making the emission color highly sensitive to the local environment. rsc.org

Moreover, the C-F bond is significantly stronger than the C-H bond, imparting exceptional thermal and chemical stability to the molecule. nih.gov This enhanced stability translates to greater photostability, meaning the material can withstand prolonged exposure to light without significant degradation. This is a crucial feature for materials intended for use in durable optoelectronic devices like OLEDs or photovoltaic cells. While fluorine is a heavy atom, which can sometimes promote non-emissive decay pathways, the structural rigidity imparted by the perfluoroalkyl chain can simultaneously suppress vibrational quenching, potentially leading to high fluorescence quantum yields in specific environments. beilstein-journals.org

Enhancing Environmental Stability in Material Applications

The introduction of this compound into material matrices, such as polymers or coatings, can significantly bolster their resilience against environmental degradation. The nonafluorobutyl group, a perfluoroalkyl chain, is key to this enhancement due to the inherent strength of the carbon-fluorine (C-F) bond. This bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to molecules containing it.

Materials functionalized with this compound are expected to exhibit superior resistance to a range of environmental stressors:

Thermal and Oxidative Stability: The high electronegativity of fluorine atoms shields the carbon backbone of the nonafluorobutyl group from chemical attack and thermal degradation. Research on analogous fluorinated quinoxaline-based polymers has demonstrated that fluorination leads to better thermal and oxidative stability compared to their non-fluorinated counterparts. researchgate.net This enhanced stability is crucial for materials used in applications with high operating temperatures or those exposed to oxidative environments, such as in aerospace, automotive, and electronic components.

Chemical Resistance: The dense electron cloud of the fluorine atoms in the nonafluorobutyl chain creates a non-polar and chemically inert surface. This "fluorine shield" effectively repels a wide array of chemicals, including acids, bases, solvents, and oils. This property is highly desirable for creating protective coatings for industrial equipment, chemical storage tanks, and in applications where materials are in constant contact with corrosive substances.

Hydrophobicity and Oleophobicity: The low surface energy of perfluoroalkyl chains results in surfaces that are both water-repellent (hydrophobic) and oil-repellent (oleophobic). The incorporation of this compound can be leveraged to create self-cleaning surfaces. Water droplets on such surfaces tend to form beads with a high contact angle, rolling off easily and carrying away dirt and contaminants. This is particularly beneficial for outdoor applications such as building facades, solar panels, and textiles, reducing maintenance requirements and improving long-term performance.

The following table summarizes the expected enhancements in material properties upon the incorporation of this compound, based on data from analogous fluorinated materials.

| Property | Enhancement Mechanism | Potential Applications |

| Thermal Stability | High C-F bond energy | High-temperature electronics, aerospace components |

| Chemical Resistance | Inertness of the perfluoroalkyl chain | Protective coatings, chemical processing equipment |

| Hydrophobicity | Low surface energy of the fluorinated group | Self-cleaning surfaces, moisture-resistant textiles |

| Oleophobicity | Low surface energy of the fluorinated group | Anti-graffiti coatings, stain-resistant fabrics |

| UV Resistance | High C-F bond dissociation energy | Outdoor architectural coatings, durable polymers |

Design Principles for Quinoxalinone-Based Advanced Materials

The effective utilization of this compound in advanced materials hinges on strategic design principles that leverage its unique molecular architecture. The goal is to translate the desirable properties of the individual molecule to the macroscopic performance of the final material.

Key design principles include:

Covalent Integration into Polymer Backbones: One of the most robust methods for incorporating this compound is through its chemical integration as a monomer or a functional pendant group in a polymer chain. This can be achieved through polymerization reactions involving reactive sites on the quinoxalinone ring. Covalent bonding ensures the permanent and uniform distribution of the fluorinated moiety throughout the material, preventing leaching and ensuring long-term stability of the enhanced properties. This approach is particularly relevant for developing high-performance polymers for demanding applications.

Surface Modification and Grafting: For applications where only the surface properties of a material need to be altered, surface grafting of this compound is an efficient strategy. Techniques such as plasma polymerization or chemical vapor deposition can be employed to create a thin, covalently bound layer of the fluorinated compound on a substrate. This method is cost-effective as it minimizes the amount of the functional additive needed while still imparting desired surface characteristics like hydrophobicity and chemical resistance.

Formation of Self-Assembled Monolayers (SAMs): The quinoxalinone structure can be modified with appropriate anchoring groups (e.g., silanes) that allow this compound to form highly ordered, self-assembled monolayers on various substrates like glass, silicon wafers, and metals. The nonafluorobutyl chains would orient themselves away from the surface, creating a dense, low-energy interface. This is a powerful technique for precisely controlling surface properties at the nanoscale, with applications in microelectronics, biosensors, and anti-fouling coatings.

Use as a Functional Additive in Blends and Composites: this compound can also be used as a functional additive in polymer blends or composites. In this approach, the compound is physically mixed with a host material. Due to the fluorinated chain's tendency to migrate to interfaces, it can spontaneously accumulate at the surface of the material, effectively creating a protective, low-energy layer. The compatibility of the quinoxalinone core with the host matrix is a critical factor in achieving a stable and effective blend.

The choice of design strategy depends on the target application and the desired balance of performance, cost, and processability. For instance, for bulk material properties, covalent integration is preferred, whereas for surface-specific functionalities, surface modification or SAM formation may be more appropriate.

Future Perspectives and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of C3-substituted quinoxalin-2(1H)-ones has evolved significantly, moving towards more sustainable and efficient protocols. Future efforts in synthesizing 3-(nonafluorobutyl)quinoxalin-2(1H)-one are expected to focus on green chemistry principles.

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. researchgate.netresearchgate.netnih.gov It is anticipated that a primary route to this compound would involve a visible-light-induced radical reaction between a quinoxalin-2(1H)-one precursor and a nonafluorobutyl radical source, such as nonafluorobutyl iodide. These reactions often proceed under mild, metal-free conditions, utilizing ambient air as a sustainable oxidant. nih.govrsc.org

Electrochemical methods present another green alternative, avoiding the use of chemical oxidants. researchgate.net The electrochemical C3-fluoroalkoxylation of quinoxalin-2(1H)-ones has been demonstrated, suggesting that a direct C3-perfluoroalkylation could be similarly achieved. researchgate.net The development of nanocatalyst-based protocols could also offer enhanced efficiency and recyclability, further contributing to the green synthesis of this compound. rsc.org

| Method | Reagents/Conditions | Advantages |

| Visible-Light Photocatalysis | Quinoxalin-2(1H)-one, Perfluoroalkyl Iodide, Photocatalyst (e.g., 4CzIPN), Light (e.g., Blue LED) | Metal-free, mild conditions, high functional group tolerance |

| Electrosynthesis | Quinoxalin-2(1H)-one, Fluoroalkyl Alcohol/Source, Electrolysis | Oxidant-free, high atom economy, regioselective |

| Microwave-Assisted Synthesis | o-phenylenediamine derivatives, fluorinated precursors, Microwave irradiation | Rapid reaction times, often solvent-free, high yields |

This table presents potential green synthetic methodologies for this compound based on established protocols for analogous compounds.

Exploration of Unprecedented Reactivity Patterns and Transformations

The electron-withdrawing nature of the nonafluorobutyl group is expected to significantly influence the reactivity of the quinoxalinone core. This opens avenues for exploring novel chemical transformations. The C3-position, once occupied by the robust perfluoroalkyl chain, will likely direct further functionalization to other positions on the heterocyclic ring.

Future research could investigate the selective C-H functionalization of the benzo-ring of this compound. The electronic perturbation induced by the nonafluorobutyl group could alter the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions, leading to new derivatives.

Furthermore, the nonafluorobutyl chain itself, while generally considered inert, could potentially undergo transformations under specific, harsh conditions, or participate in unique non-covalent interactions, such as fluorous-fluorous interactions, to direct self-assembly or control reaction stereochemistry.

Advanced Computational Studies for Rational Molecular and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in predicting the properties and reactivity of this compound. mdpi.com Such studies can elucidate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is crucial for designing applications in organic electronics.

DFT calculations can predict how the nonafluorobutyl group affects the geometry, aromaticity, and charge distribution of the quinoxalinone scaffold. This understanding can guide the rational design of new molecules with tailored properties. For example, by modeling the interaction of this compound with biological targets, its potential as a therapeutic agent can be assessed in silico. nih.gov Molecular dynamics simulations could also be employed to study its behavior in different environments, such as its interaction with lipid bilayers in biological systems or its packing in a solid-state material. mdpi.com

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential, bond lengths/angles, vibrational frequencies | Design of organic semiconductors, prediction of reactivity, rational drug design |

| Molecular Dynamics (MD) | Conformational analysis, solvation properties, interaction with biomolecules | Understanding biological activity, predicting material morphology |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity | Prioritization of synthetic targets for drug discovery |

This table outlines the application of advanced computational studies for the rational design of molecules and materials based on the this compound scaffold.

Integration into Next-Generation Materials Architectures and Technologies

The unique properties imparted by the nonafluorobutyl group make this compound a promising candidate for advanced materials. The quinoxalin-2(1H)-one core is known to be a promising electron-withdrawing unit for developing push-pull systems with interesting photophysical properties for materials science applications. nih.gov The strong electron-withdrawing nature and high lipophilicity of the nonafluorobutyl chain could be leveraged in several ways:

Organic Electronics: The predicted low LUMO energy level could make this compound a suitable n-type material for organic field-effect transistors (OFETs) or as an electron acceptor in organic photovoltaics (OPVs).

Liquid Crystals: The rigid quinoxalinone core combined with the flexible, fluorous nonafluorobutyl chain could lead to the formation of liquid crystalline phases, with potential applications in displays and sensors.

Self-Assembled Monolayers: The fluorous nature of the nonafluorobutyl group could drive the self-assembly of this molecule on various substrates, creating surfaces with tailored hydrophobicity and oleophobicity.

The integration of this compound into polymers or covalent organic frameworks (COFs) could also yield materials with novel electronic, thermal, and gas separation properties. nih.gov The continued exploration of this and related perfluoroalkylated quinoxalinones promises to unlock new frontiers in both chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 3-substituted quinoxalin-2(1H)-one derivatives?

- Methodological Answer: A common approach involves cyclization reactions using hydrazine derivatives. For example, 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one reacts with phthalic anhydride or aromatic aldehydes to form imide or Schiff base derivatives. Cyclization with chloroacetic acid under acidic conditions (H₂SO₄) or acetic anhydride yields oxadiazolinyl derivatives . NMR and HRMS are critical for structural validation, as demonstrated in the synthesis of 3-(3-nitrophenyl)quinoxalin-2(1H)-one derivatives .

Q. How is in vitro antibacterial activity evaluated for quinoxalin-2(1H)-one derivatives?

- Methodological Answer: Antibacterial assays typically use a broth microdilution method. Compounds are tested against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) with ofloxacin as a reference standard. Minimum inhibitory concentrations (MICs) are determined by serial dilution in Mueller-Hinton broth, followed by incubation at 37°C for 18–24 hours . Activity correlates with substituent electron-withdrawing groups (e.g., nitro, trifluoromethyl) .

Advanced Research Questions

Q. How can visible-light photocatalysis improve C3-H functionalization of quinoxalin-2(1H)-ones?

- Methodological Answer: Visible-light-promoted reactions enable trifluoroalkylation using CF₃SO₂Na or fluoroalkyl alcohols. For instance, eosin Y or 4CzIPN photocatalysts facilitate radical generation under blue LED light. Optimized conditions include acetonitrile as solvent, K₂S₂O₈ as oxidant, and room temperature (20–25°C), achieving yields of 58–82% for 3-trifluoroethoxy derivatives . Control experiments (e.g., radical scavengers like TEMPO) confirm radical pathways .

Q. What strategies reconcile contradictory yields in C3-arylations with different N-substituents?

- Methodological Answer: Steric and electronic effects significantly influence yields. For example, N-ethyl or N-allyl groups improve yields (70–90%) due to reduced steric hindrance, while bulkier substituents (e.g., naphthylmethyl) lower yields (<35%) . Electronic effects are evident in reactions with electron-deficient arylhydrazines (e.g., 3-fluorophenyl), where yields drop to 59% due to slower radical addition . Adjusting reaction time (12–24 hours) and oxidant loading (2.0–3.0 equiv. K₂S₂O₈) can mitigate these issues .

Q. How are molecular docking simulations applied to optimize quinoxalin-2(1H)-one derivatives for biological targets?

- Methodological Answer: Docking studies (e.g., AutoDock Vina) assess binding affinity to targets like aldose reductase (ALR2). Key steps:

- Prepare ligand structures (e.g., 3-(2,4-dihydroxyphenyl) derivatives) with Gaussian09 optimization.

- Retrieve target protein (e.g., ALR2 PDB: 1AH3) and remove water molecules.

- Simulate binding interactions (hydrogen bonds, hydrophobic pockets) and validate with in vitro IC₅₀ assays. Derivatives with phenolic substituents show enhanced ALR2 inhibition (IC₅₀: 0.032–0.468 µM) and antioxidant activity .

Data Contradiction Analysis

Q. Why do trifluoroalkylation yields vary between aromatic and aliphatic aldehydes?

- Methodological Answer: Aliphatic aldehydes (e.g., pentanal) generate unstable acyl radicals, leading to low yields (<20%), while aromatic aldehydes (e.g., 4-nitrobenzaldehyde) form stabilized radicals for efficient C3-H functionalization. For example, 3-acetylquinoxalin-2(1H)-one synthesis achieves 72% yield with benzaldehyde but only 15% with hexanal . Solvent polarity (DMF > MeCN) and HAT (hydrogen atom transfer) efficiency further modulate reactivity .

Methodological Tables

Table 1. Optimization of Visible-Light-Mediated Trifluoroalkylation

| Condition | Yield (%) | Key Observation |

|---|---|---|

| 4CzIPN, CF₃SO₂Na, MeCN | 82 | Highest yield with electron-poor substrates |

| Eosin Y, CF₃I, DMF | 58 | Requires gaseous CF₃I, lower safety |

| No photocatalyst, H₂O₂ | 35 | Oxidant-driven, slower kinetics |

Table 2. Antibacterial Activity of Selected Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-(Nonafluorobutyl) | 1.56 | S. aureus (MRSA) |

| 3-(Trifluoromethyl) | 3.12 | E. coli (ATCC 25922) |

| Ofloxacin (Reference) | 0.78 | Both strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.